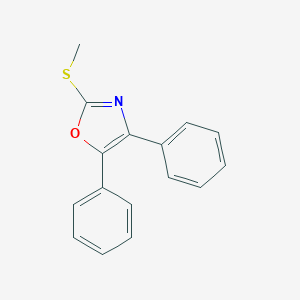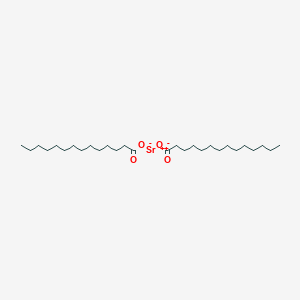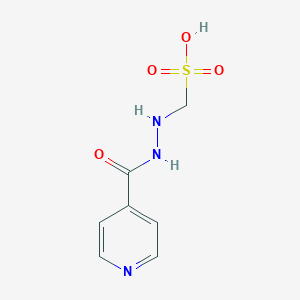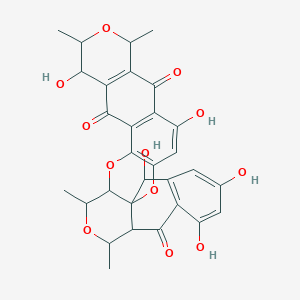
Rhododactynaphin-jc-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhododactynaphin-jc-1 is a fluorescent dye that is commonly used in scientific research. It is a type of cationic dye that is used to label and visualize mitochondria in living cells. The dye is synthesized using various methods and has been extensively studied due to its potential applications in cell biology and drug discovery.
作用機序
Rhododactynaphin-jc-1 is a cationic dye that is taken up by mitochondria due to the negative charge of the mitochondrial membrane. The dye accumulates in the mitochondrial matrix and is sensitive to changes in membrane potential. When the membrane potential is high, the dye aggregates and emits red fluorescence. When the membrane potential is low, the dye exists as monomers and emits green fluorescence.
生化学的および生理学的効果
Rhododactynaphin-jc-1 has been shown to have minimal effects on mitochondrial function and cell viability at low concentrations. However, at high concentrations, the dye can affect mitochondrial function and induce cell death. Therefore, it is important to use appropriate concentrations of the dye in experiments.
実験室実験の利点と制限
Rhododactynaphin-jc-1 has several advantages for use in lab experiments. It is a highly specific dye that labels mitochondria in living cells with minimal toxicity. The dye is also compatible with various imaging techniques, including confocal microscopy and flow cytometry. However, there are some limitations to the use of the dye, including its sensitivity to changes in membrane potential and its potential effects on mitochondrial function and cell viability at high concentrations.
将来の方向性
There are several future directions for the use of rhododactynaphin-jc-1 in scientific research. One area of interest is the development of new fluorescent dyes that can label other organelles in living cells. Another area of interest is the use of the dye in drug discovery, where it can be used to screen for compounds that affect mitochondrial function. Additionally, the dye can be used to study the effects of various diseases, such as cancer and neurodegenerative diseases, on mitochondrial function.
合成法
Rhododactynaphin-jc-1 is synthesized using a variety of methods, including condensation reactions and oxidative coupling reactions. One commonly used method involves the condensation of 2,3-diaminonaphthalene with rhodamine B chloride in the presence of a base. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
Rhododactynaphin-jc-1 is widely used in scientific research for the labeling and visualization of mitochondria in living cells. It has been used to study mitochondrial morphology, function, and dynamics in a variety of cell types. The dye is also used to monitor mitochondrial membrane potential and to study the effects of various drugs and toxins on mitochondrial function.
特性
CAS番号 |
15039-66-4 |
|---|---|
製品名 |
Rhododactynaphin-jc-1 |
分子式 |
C30H28O12 |
分子量 |
580.5 g/mol |
IUPAC名 |
5,12,25,27,30-pentahydroxy-9,11,19,21-tetramethyl-2,10,17,20-tetraoxaheptacyclo[16.12.0.01,22.03,16.06,15.08,13.024,29]triaconta-3(16),4,6(15),8(13),24(29),25,27-heptaene-7,14,23-trione |
InChI |
InChI=1S/C30H28O12/c1-8-17-20(23(34)10(3)39-8)25(36)21-19(24(17)35)15(33)7-16-27(21)41-29-11(4)40-9(2)22-26(37)18-13(5-12(31)6-14(18)32)28(38)30(22,29)42-16/h5-11,22-23,28-29,31-34,38H,1-4H3 |
InChIキー |
IAOJXRFQZJBMFX-UHFFFAOYSA-N |
SMILES |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
正規SMILES |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



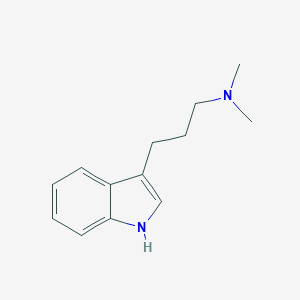
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
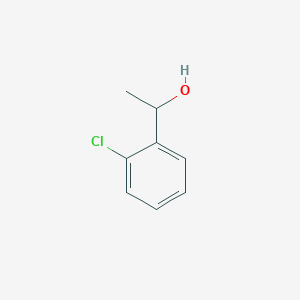
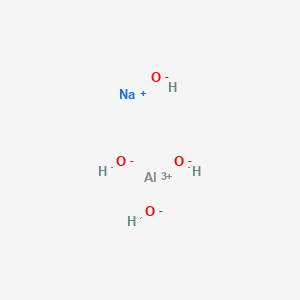
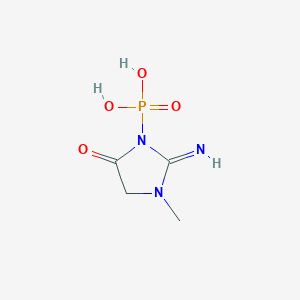
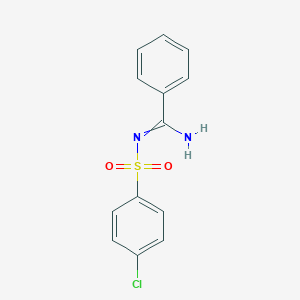
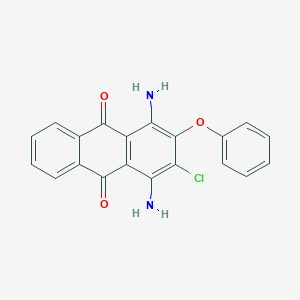
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
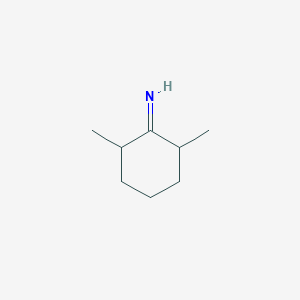
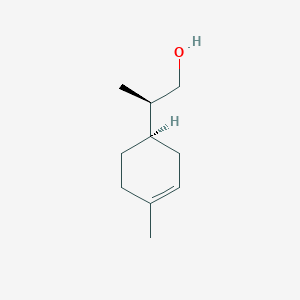
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
